molecular formula C16H15BrN2O4 B2539295 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide CAS No. 632290-80-3

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide

Cat. No.: B2539295
CAS No.: 632290-80-3
M. Wt: 379.21
InChI Key: ZJVYZHVTAQAKNZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide is a synthetic small molecule for research use. Compounds featuring bromo-phenoxy and nitro-anilide motifs are of significant interest in medicinal chemistry and chemical biology. Similar structural frameworks are frequently explored for their potential biological activities, including as antimicrobial or enzyme inhibitory agents . The nitro group (NO2) is a key functional group known for its strong electron-withdrawing properties, which can influence the molecule's polarity, electronic distribution, and its interaction with biological targets such as enzymes . This moiety can act as both a pharmacophore and a toxicophore, with its activity often linked to enzymatic reduction processes within cells . The propanamide linker provides a stable scaffold that can adopt specific conformations, potentially contributing to the molecule's binding affinity. Researchers are investigating this compound and its analogs for various applications in drug discovery and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-6-7-14(15(8-10)19(21)22)18-16(20)11(2)23-13-5-3-4-12(17)9-13/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVYZHVTAQAKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide typically involves the following steps:

    Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 3-bromophenoxypropanoic acid: The 3-bromophenol is then reacted with 3-chloropropanoic acid in the presence of a base to form 3-bromophenoxypropanoic acid.

    Formation of the amide: The final step involves the reaction of 3-bromophenoxypropanoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenoxy group can be subjected to nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Substitution: The amide group can participate in nucleophilic acyl substitution reactions, where the amide is converted to other functional groups such as esters or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: 2-(3-bromophenoxy)-N-(4-methyl-2-aminophenyl)propanamide.

    Reduction: Various substituted phenoxypropanamides.

    Substitution: Esters, acids, or other derivatives of the original amide.

Scientific Research Applications

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving amides and nitro groups.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name (CAS/Reference) Phenoxy/Thio Substituent N-Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3-Bromophenoxy 4-Methyl-2-nitrophenyl 377.20 Nitro group enhances electrophilicity; bromine may influence lipophilicity .
N-(3-Bromophenyl)-2-phenoxypropanamide Phenoxy (unsubstituted) 3-Bromophenyl 320.18 Lacks nitro group; bromine on N-substituent instead of phenoxy.
N-(2-Amino-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide 2,4-Dichlorophenoxy 2-Amino-4-methoxyphenyl 355.22 Amino and methoxy groups increase hydrophilicity; dichloro substitution enhances steric bulk.
2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-methylpropanamide 4-Bromo-2-(hydroxymethyl)phenoxy Methyl 288.14 Hydroxymethyl group improves solubility; smaller N-substituent reduces steric hindrance.
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 3-Bromo, 2-hydroxy 4-Nitro-3-(trifluoromethyl)phenyl ~378.16 (estimated) Trifluoromethyl enhances metabolic stability; hydroxy group enables hydrogen bonding.

Biological Activity

2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide, commonly referred to as BPNMP, is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

General Information

  • Chemical Formula : C16H15BrN2O4
  • Molecular Weight : 379.21 g/mol
  • CAS Number : 632290-80-3
  • Synthesis : BPNMP is synthesized from 4-methyl-2-nitroaniline and 3-bromophenol through nucleophilic substitution and acid-base reactions. The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry .

Biological Properties

BPNMP exhibits a range of biological activities, including:

  • Antifungal Activity : BPNMP has been shown to inhibit the growth of Candida albicans, a significant pathogenic fungus. This activity is crucial in developing antifungal therapies .
  • Anti-inflammatory Effects : The compound reduces inflammation in human cells, indicating potential use in treating inflammatory diseases .
  • Anticancer Properties : BPNMP induces apoptosis in various cancer cell lines and inhibits tumor growth in animal models. In vitro studies reveal its effectiveness against cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntifungalCandida albicansGrowth inhibition
Anti-inflammatoryHuman cellsReduced inflammation
AnticancerMCF-7, U-937Induction of apoptosis

The precise mechanisms underlying the biological activities of BPNMP are still under investigation. However, preliminary studies suggest that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. For instance, flow cytometry assays indicate that BPNMP increases the expression levels of p53 and activates caspase pathways in cancer cells, leading to programmed cell death .

Toxicity and Safety

BPNMP has demonstrated low toxicity in preliminary studies, showing no mutagenic or genotoxic effects. However, comprehensive toxicity assessments are necessary to evaluate its safety profile for potential therapeutic applications .

Applications in Research

Given its promising biological properties, BPNMP is being explored for various applications:

  • Lead Compound Development : Its structure can serve as a template for designing new antifungal and anticancer agents .
  • Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the BPNMP structure can enhance its biological activity .

Current State of Research

Research on BPNMP is still evolving. Most studies have focused on its synthesis and initial biological characterization. Future research should aim to explore its pharmacokinetics, long-term toxicity, and broader therapeutic applications .

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